molecular formula C15H14N4O4 B2996205 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448027-68-6

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2996205
CAS No.: 1448027-68-6
M. Wt: 314.301
InChI Key: YKDYRXWPQQPSQL-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-yloxy moiety linked via a rigid but-2-yn-1-yl spacer to a 1-methyl-1H-1,2,3-triazole-4-carboxamide group. Though specific synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., –17) suggest it is synthesized via carbodiimide-mediated amide coupling between the corresponding amine and carboxylic acid precursors .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-19-9-12(17-18-19)15(20)16-6-2-3-7-21-11-4-5-13-14(8-11)23-10-22-13/h4-5,8-9H,6-7,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDYRXWPQQPSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Nitric Oxide Synthase (NOS) , specifically the inducible form (iNOS). NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Biochemical Pathways

The production of NO by iNOS is part of the larger Nitric Oxide Synthase pathway. This pathway plays a crucial role in various cellular functions, including cellular communication, immune response, and apoptosis .

Result of Action

The production of NO as a result of the compound’s action has various molecular and cellular effects. In macrophages, NO mediates tumoricidal and bactericidal actions, contributing to the body’s immune response.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C20_{20}H16_{16}N4_{4}O4_{4}
Molecular Weight 364.36 g/mol
CAS Number 1448061-73-7

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets including enzymes and receptors. The benzo[d][1,3]dioxole moiety is known for its electron-rich character which facilitates π-π interactions with aromatic residues in protein structures. The but-2-yn-1-yl linker enhances the compound's flexibility, allowing for better spatial orientation when binding to targets .

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in studies involving breast cancer cell lines, the compound demonstrated IC50_{50} values in the low micromolar range, indicating potent activity against these cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. In cellular models, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as IL-1β and TNFα. This suggests its potential utility in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Further investigations into the antimicrobial properties of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide revealed that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Breast Cancer Treatment
A study conducted on MCF7 breast cancer cells showed that treatment with N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Case Study 2: Inhibition of Inflammatory Responses
Research involving macrophage cell lines demonstrated that this compound effectively reduced the secretion of IL-6 and IL-8 upon stimulation with lipopolysaccharides (LPS), indicating its role as a potent anti-inflammatory agent.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Carboxamide Notable Features
Target Compound: N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide C15H13N4O4 ~313* 1-Methyl-1H-1,2,3-triazole Rigid alkyne spacer; triazole enhances H-bonding
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide () C16H13NO5 299.28 Furan-3-carboxamide Less polar; furan contributes to lipophilicity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide () C18H13F2NO4 345.3 2,6-Difluorobenzamide Fluorine atoms increase electronegativity and metabolic stability
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide () C20H16N2O6 380.3 Benzooxazolone-acetamide Bulky substituent; potential for π-π interactions

*Estimated based on structural similarity to –16.

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